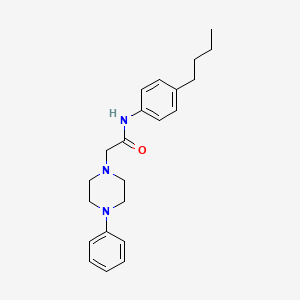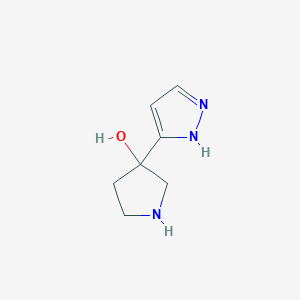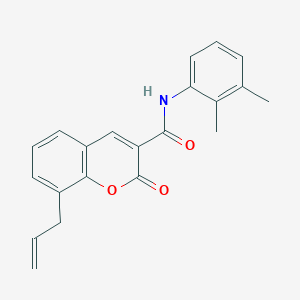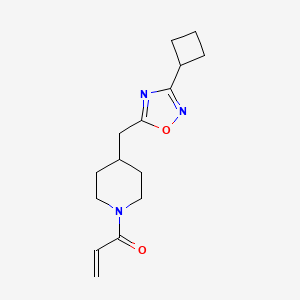
N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution reactions: The piperazine ring is then functionalized with phenyl groups through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings.
Reduction: Reduction reactions may target the acetamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Receptor studies: As a probe to study receptor-ligand interactions.
Enzyme inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” involves:
Binding to molecular targets: Such as receptors or enzymes.
Modulation of pathways: Influencing signaling pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-butylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
- Structural differences : The presence of different substituents on the piperazine ring.
- Pharmacological profile : Variations in activity and potency due to structural changes.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-7-19-10-12-20(13-11-19)23-22(26)18-24-14-16-25(17-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZTIKUDLEHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)



![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)


![N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2627083.png)

